Correlated Cogwheel Aryl Rotation with a Single Low Barrier – Unique Among Mixed-Aryl Norbornanes
Compound 4 exhibits a single experimentally determined aryl-rotation free energy barrier (ΔG‡ = 6.05 ± 0.15 kcal·mol⁻¹ for phenyl-C1 and 6.0 ± 0.15 kcal·mol⁻¹ for p-anisyl-C7), indicating a correlated cogwheel rotation where all three aryl rings move in unison through a common transition state. This contrasts with compound 5 (7-(2-methoxyphenyl)-7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane), where the ortho-anisyl group disrupts the correlated process, yielding three distinct barriers: 14.4 kcal·mol⁻¹ (o-anisyl-C7), 7.5 kcal·mol⁻¹ (phenyl-C1), and 6.7 kcal·mol⁻¹ (p-anisyl-C7). Compound 1 (7,7-diphenyl-1-methylbicyclo[2.2.1]heptane) has a single phenyl-C7 barrier of 7.9 kcal·mol⁻¹. Compound 2 (1,7,7-triphenylbicyclo[2.2.1]heptane) has a phenyl-C7 barrier of 6.0 kcal·mol⁻¹. Compound 3 (7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane) has phenyl-C7 barrier of 6.15 kcal·mol⁻¹ and p-anisyl-C7 barrier of 6.1 kcal·mol⁻¹ [1].
| Evidence Dimension | Aryl-norbornane bond rotation free energy barrier (ΔG‡) |
|---|---|
| Target Compound Data | 6.05 ± 0.15 (phenyl-C1); 6.0 ± 0.15 (p-anisyl-C7) kcal·mol⁻¹ |
| Comparator Or Baseline | Compound 5: 14.4 (o-anisyl-C7), 7.5 (phenyl-C1), 6.7 (p-anisyl-C7) kcal·mol⁻¹. Compound 1: 7.9 (phenyl-C7) kcal·mol⁻¹. Compound 2: 6.0 (phenyl-C7) kcal·mol⁻¹. Compound 3: 6.15 (phenyl-C7), 6.1 (p-anisyl-C7) kcal·mol⁻¹. |
| Quantified Difference | Δ up to 8.35 kcal·mol⁻¹ vs. compound 5 o-anisyl barrier; 1.85 kcal·mol⁻¹ lower than compound 1; virtually identical to compound 3 but with asymmetric aryl substitution |
| Conditions | 13C dynamic NMR line-shape analysis in CDCl₃ or toluene-d₈ at temperatures below -100 °C; 600 MHz and 400 MHz spectrometers. |
Why This Matters
The single, low, correlated rotation barrier of compound 4 renders it the simplest experimental model for studying cogwheel dynamics in triarylnorbornanes, while compound 5's disrupted multi-barrier system makes it unsuitable for such studies; procurement of compound 4 is essential for any stereodynamic investigation requiring a single activation parameter.
- [1] Casarini D, Grilli S, Lunazzi L, Mazzanti A. Conformational studies by dynamic NMR. 97. Structure, conformation, stereodynamics and enantioseparation of aryl substituted norbornanes. J Org Chem. 2004 Jan 23;69(2):345–351. DOI: 10.1021/jo035411n. View Source
